4-(3-Azetidinyl)morpholine hydrochloride hydrate
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Overview
Description
4-(3-Azetidinyl)morpholine hydrochloride hydrate is a chemical compound with the molecular formula C₇H₁₄N₂O·HCl·H₂O. It is a derivative of morpholine, featuring an azetidine ring, which is a four-membered nitrogen-containing ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azetidinyl)morpholine hydrochloride hydrate typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloro-1-propanamine.
Attachment to Morpholine: The azetidine ring is then attached to the morpholine structure through nucleophilic substitution reactions. This step often requires the use of a base such as sodium hydride (NaH) to facilitate the reaction.
Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form by reacting with hydrochloric acid (HCl), followed by crystallization to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the cyclization and substitution reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Hydrate Formation: The purified compound is then treated with hydrochloric acid and water to form the hydrate.
Chemical Reactions Analysis
Types of Reactions
4-(3-Azetidinyl)morpholine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring or the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Various substituted morpholine or azetidine derivatives depending on the substituents used.
Scientific Research Applications
4-(3-Azetidinyl)morpholine hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-Azetidinyl)morpholine hydrochloride hydrate involves its interaction with specific molecular targets. The azetidine ring and morpholine structure allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Azetidinyl)morpholine hydrochloride
- 4-(3-Pyrrolidinyl)morpholine hydrochloride
- 4-(3-Piperidinyl)morpholine hydrochloride
Uniqueness
4-(3-Azetidinyl)morpholine hydrochloride hydrate is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. The azetidine ring’s strain and reactivity make it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.
Properties
IUPAC Name |
4-(azetidin-3-yl)morpholine;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH.H2O/c1-3-10-4-2-9(1)7-5-8-6-7;;/h7-8H,1-6H2;1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCRIDCELLIXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CNC2.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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